4-n-Butyl-4'-chlorobenzophenone
Overview
Description
4-n-Butyl-4’-chlorobenzophenone is an organic compound with the molecular formula C17H17ClO and a molecular weight of 272.77 g/mol . It is also known by its IUPAC name, (4-butylphenyl)(4-chlorophenyl)methanone . This compound is a member of the benzophenone family, which is characterized by the presence of two benzene rings connected by a ketone group.
Mechanism of Action
Target of Action
Based on its structural similarity to other benzophenone derivatives, it may interact with various biological targets .
Mode of Action
It’s known that benzophenone derivatives can undergo reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
It’s synthesized from butylbenzene and 4-chlorobenzoyl chloride . The reaction typically involves an aluminium trichloride catalyst in a carbon disulfide environment .
Pharmacokinetics
Its molecular weight of 27277 suggests that it may have reasonable bioavailability.
Result of Action
Benzophenone derivatives are often used in the synthesis of pharmaceuticals and other biologically active compounds .
Action Environment
The action of 4-n-Butyl-4’-chlorobenzophenone can be influenced by various environmental factors. For instance, the reaction conditions for its synthesis, such as the presence of an aluminium trichloride catalyst and a carbon disulfide environment, can impact its formation .
Preparation Methods
4-n-Butyl-4’-chlorobenzophenone can be synthesized through the Friedel-Crafts acylation reaction. The synthetic route involves the reaction of butylbenzene with 4-chlorobenzoyl chloride in the presence of a catalyst such as aluminum trichloride (AlCl3) in a solvent like carbon disulfide . The reaction conditions typically include maintaining the reaction mixture at a controlled temperature to ensure optimal yield and purity.
Industrial production methods may involve scaling up this synthetic route with appropriate modifications to ensure safety, efficiency, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the production process.
Chemical Reactions Analysis
4-n-Butyl-4’-chlorobenzophenone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the ketone group to an alcohol group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom in 4-n-Butyl-4’-chlorobenzophenone can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-n-Butyl-4’-chlorobenzophenone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: This compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Medicine: It may serve as a precursor for the development of drugs with potential therapeutic effects.
Industry: 4-n-Butyl-4’-chlorobenzophenone is utilized in the production of polymers, coatings, and other materials with specific properties.
Comparison with Similar Compounds
4-n-Butyl-4’-chlorobenzophenone can be compared with other benzophenone derivatives, such as:
4-Chlorobenzophenone: Similar in structure but lacks the butyl group, which may affect its reactivity and applications.
4,4’-Dichlorobenzophenone: Contains two chlorine atoms, which can influence its chemical properties and uses.
The uniqueness of 4-n-Butyl-4’-chlorobenzophenone lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for particular applications.
Properties
IUPAC Name |
(4-butylphenyl)-(4-chlorophenyl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClO/c1-2-3-4-13-5-7-14(8-6-13)17(19)15-9-11-16(18)12-10-15/h5-12H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQBRHFJAYFKZGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10373797 | |
Record name | 4-n-Butyl-4'-chlorobenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10373797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64357-64-8 | |
Record name | Methanone, (4-butylphenyl)(4-chlorophenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=64357-64-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-n-Butyl-4'-chlorobenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10373797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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